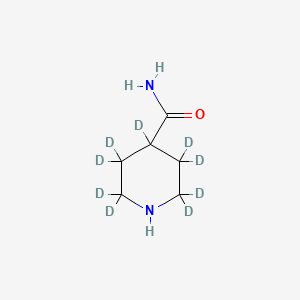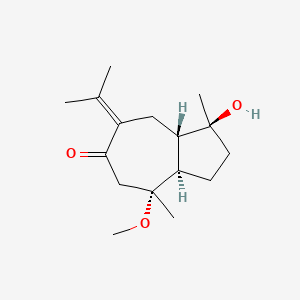
Methylzedoarondiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylzedoarondiol is a natural compound that can be isolated from the plant Curcuma aromatica Salisb, which belongs to the Zingiberaceae family . It is classified as a sesquiterpene, a type of terpenoid, and has the molecular formula C₁₆H₂₆O₃ with a molecular weight of 266.38 g/mol . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methylzedoarondiol typically involves the extraction from the rhizomes of Curcuma aromatica . The extraction process includes the following steps:
Extraction: The rhizomes are dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents such as ethanol or methanol.
Isolation: The extract is concentrated and subjected to chromatographic techniques, such as column chromatography, to isolate this compound.
Purification: The isolated compound is further purified using recrystallization or other purification methods to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction and purification processes. The use of advanced chromatographic techniques and automated extraction systems can enhance the efficiency and yield of the compound. Additionally, biotechnological approaches, such as microbial fermentation, may be explored for the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Methylzedoarondiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methylzedoarondiol has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and neuroprotective activities.
Industry: Utilized in the development of natural products and as a component in cosmetic and pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of Methylzedoarondiol involves its interaction with various molecular targets and pathways. It may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular responses.
Signal Transduction: Affecting intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Methylzedoarondiol is unique among sesquiterpenes due to its specific structure and biological activities. Similar compounds include:
Zedoarondiol: Another sesquiterpene isolated from with similar biological activities.
Germacrone: A sesquiterpene with antimicrobial and anti-inflammatory properties.
Curdione: Known for its anticancer and anti-inflammatory effects.
Neocurdione: Exhibits similar biological activities to this compound.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .
Propiedades
Fórmula molecular |
C16H26O3 |
|---|---|
Peso molecular |
266.38 g/mol |
Nombre IUPAC |
(3S,3aS,8R,8aR)-3-hydroxy-8-methoxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4,7,8a-hexahydroazulen-6-one |
InChI |
InChI=1S/C16H26O3/c1-10(2)11-8-13-12(6-7-15(13,3)18)16(4,19-5)9-14(11)17/h12-13,18H,6-9H2,1-5H3/t12-,13+,15+,16-/m1/s1 |
Clave InChI |
JWPQPLGWOCJRTA-BFJAYTPKSA-N |
SMILES isomérico |
CC(=C1C[C@H]2[C@@H](CC[C@]2(C)O)[C@](CC1=O)(C)OC)C |
SMILES canónico |
CC(=C1CC2C(CCC2(C)O)C(CC1=O)(C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate](/img/structure/B12403049.png)
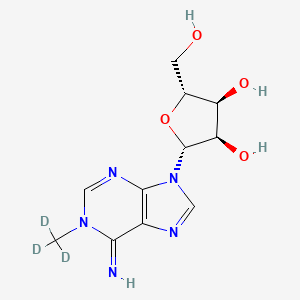
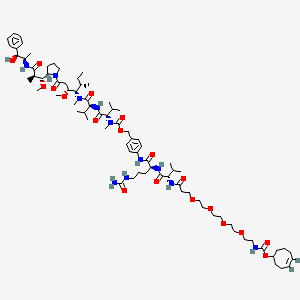
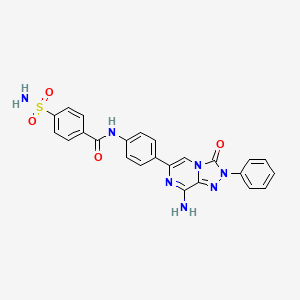
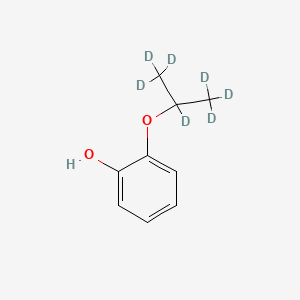
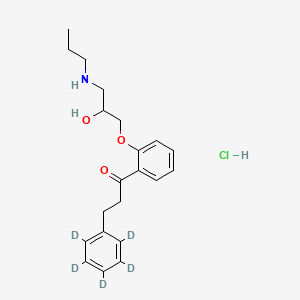
![N-[3-[1-[(2S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]propyl]-2,2,2-trifluoroacetamide](/img/structure/B12403075.png)
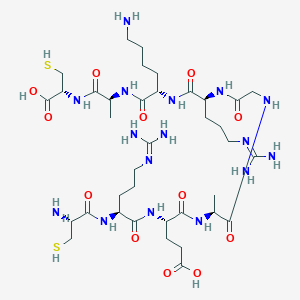
![N-[3-[[5-chloro-2-[4-fluoro-3-[methyl(prop-2-enoyl)amino]anilino]pyrimidin-4-yl]amino]propyl]-4-cyanobenzamide](/img/structure/B12403089.png)

![4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-N-[4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenyl]-N-phenylaniline;iodide](/img/structure/B12403105.png)
![4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one](/img/structure/B12403108.png)

